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Compound Name: 1,3-Dimethylimidazolidine

Cat. No.: B15366825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1,3-
Dimethylimidazolidine, a five-membered heterocyclic compound. Due to a scarcity of direct

experimental kinetic data for 1,3-Dimethylimidazolidine in publicly available literature, this

analysis leverages data from structurally similar compounds, primarily 1,2-disubstituted

imidazolines, to infer and compare potential reaction kinetics. The primary focus of this guide is

on hydrolysis, a critical reaction pathway influencing the stability and bioavailability of

imidazolidine-containing molecules.

Executive Summary
Imidazolidines are a class of saturated five-membered heterocyclic compounds containing two

nitrogen atoms. Their susceptibility to hydrolysis, leading to ring-opening, is a key determinant

of their stability and pharmacokinetic profiles. This guide explores the kinetics of this process,

drawing comparisons with related structures to provide a predictive overview for researchers.

The stability of the imidazolidine ring is significantly influenced by the nature of substituents

and the pH of the medium.

Comparative Reaction Kinetics: Hydrolysis
The hydrolysis of imidazolidines involves the cleavage of the C-N bond, leading to the

formation of an N,N'-disubstituted ethylenediamine and a carbonyl compound. The rate of this

reaction is highly dependent on pH and the substitution pattern on the imidazolidine ring.
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While specific kinetic data for the hydrolysis of 1,3-Dimethylimidazolidine is not readily

available, studies on 1,2-disubstituted imidazolines provide valuable insights into the expected

kinetic behavior. The hydrolysis of these related compounds is catalyzed by both acids and

bases.

Data Presentation
The following table summarizes the observed pseudo-first-order rate constants (k_obs) for the

hydrolysis of various 1,2-disubstituted imidazolines at different pH values and temperatures.

This data can be used to estimate the relative stability of the imidazolidine ring under different

conditions.

Compound
Substituent
at C2

pH
Temperatur
e (°C)

k_obs (s⁻¹) Reference

1,2-

Disubstituted

Imidazoline

Linear Alkyl 2.0 - 12.5 25 - 90
Varies with

pH
[1]

1,2-

Disubstituted

Imidazoline

Branched

Alkyl
2.0 - 12.5 25 - 90

Generally

slower than

linear alkyl

[1]

Note: The introduction of a branched substituent at the 2-position of the imidazoline ring has

been shown to increase the hydrolytic stability of the compounds[1]. It is reasonable to

hypothesize that substituents on the nitrogen atoms, as in 1,3-Dimethylimidazolidine, would

also influence the electron density of the ring and thus affect the rate of hydrolysis.

Experimental Protocols
To facilitate further research and direct kinetic analysis of 1,3-Dimethylimidazolidine, a

detailed experimental protocol for monitoring its hydrolysis is provided below. This protocol is

based on established methods for studying the kinetics of similar heterocyclic compounds.

Protocol: Kinetic Analysis of 1,3-Dimethylimidazolidine
Hydrolysis via UV-Vis Spectroscopy
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Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of 1,3-
Dimethylimidazolidine at a specific pH and temperature.

Materials:

1,3-Dimethylimidazolidine

Buffer solutions of desired pH (e.g., phosphate, borate)

Spectrophotometer with temperature control

Quartz cuvettes

Standard laboratory glassware and reagents

Procedure:

Solution Preparation:

Prepare a stock solution of 1,3-Dimethylimidazolidine of known concentration in a

suitable solvent (e.g., water, acetonitrile).

Prepare buffer solutions of the desired pH and ionic strength.

Kinetic Measurement:

Pre-heat the spectrophotometer and the buffer solution to the desired temperature.

Add a small aliquot of the 1,3-Dimethylimidazolidine stock solution to the pre-heated

buffer in a quartz cuvette to initiate the reaction. The final concentration of the substrate

should be such that it gives a measurable change in absorbance.

Immediately place the cuvette in the spectrophotometer and start recording the

absorbance at a predetermined wavelength (corresponding to the maximum absorbance

of the reactant or product) as a function of time.

Continue data collection for at least three half-lives of the reaction.
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Data Analysis:

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance

versus time data to the following first-order integrated rate law: ln(A_t - A_∞) = -k_obs * t +

ln(A_0 - A_∞) where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time

(reaction completion), and A_0 is the initial absorbance.

A plot of ln(A_t - A_∞) versus time will yield a straight line with a slope of -k_obs.

Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanism of imidazolidine hydrolysis and a

typical experimental workflow for kinetic analysis.

1,3-Dimethylimidazolidine

Protonated Imidazolidine H+ (Acid Catalysis)

Hemiaminal Intermediate
 OH- (Base Catalysis)

 H2O

 H2O

N,N'-Dimethylethylenediamine + Carbonyl Compound Ring Opening

Click to download full resolution via product page

Caption: General mechanism of acid and base-catalyzed hydrolysis of 1,3-
Dimethylimidazolidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15366825#comparative-analysis-of-reaction-kinetics-
in-1-3-dimethylimidazolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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